molecular formula C33H68O13 B1606073 Decanoic acid, ester with 2,2'-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol) octanoate pentanoate CAS No. 68130-24-5

Decanoic acid, ester with 2,2'-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol) octanoate pentanoate

Cat. No.: B1606073
CAS No.: 68130-24-5
M. Wt: 672.9 g/mol
InChI Key: FBYYWBUKHICADY-UHFFFAOYSA-N
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Description

Decanoic acid, ester with 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol) octanoate pentanoate is a complex organic compound. It is characterized by the presence of multiple ester linkages and hydroxyl groups, making it a versatile molecule in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves esterification reactions. One common method is the reaction of decanoic acid with 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol) in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. This can be achieved using a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: New esters or amides, depending on the nucleophile used.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological systems, particularly in lipid metabolism.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Used in the production of polymers, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. In biological systems, it can interact with enzymes involved in lipid metabolism, altering their activity. The ester groups can undergo hydrolysis, releasing the corresponding acids and alcohols, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Decanoic acid, 2-methylbutyl ester
  • Decanoic acid, 2-hydroxy-3-(octanoyloxy)propyl ester
  • 10-Hydroxydecanoic acid

Uniqueness

Compared to similar compounds, decanoic acid, ester with 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol) octanoate pentanoate has a unique structure with multiple ester linkages and hydroxyl groups. This makes it more versatile in terms of chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a compound of significant interest in scientific research and industrial applications.

Properties

CAS No.

68130-24-5

Molecular Formula

C33H68O13

Molecular Weight

672.9 g/mol

IUPAC Name

decanoic acid;2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol;octanoic acid;pentanoic acid

InChI

InChI=1S/C10H22O7.C10H20O2.C8H16O2.C5H10O2/c11-1-9(2-12,3-13)7-17-8-10(4-14,5-15)6-16;1-2-3-4-5-6-7-8-9-10(11)12;1-2-3-4-5-6-7-8(9)10;1-2-3-4-5(6)7/h11-16H,1-8H2;2-9H2,1H3,(H,11,12);2-7H2,1H3,(H,9,10);2-4H2,1H3,(H,6,7)

InChI Key

FBYYWBUKHICADY-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCC(=O)O.C(C(CO)(CO)COCC(CO)(CO)CO)O

Canonical SMILES

CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCC(=O)O.C(C(CO)(CO)COCC(CO)(CO)CO)O

Key on ui other cas no.

68441-66-7
68130-24-5

physical_description

Liquid

Origin of Product

United States

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